molecular formula C18H22N4O4S B2735950 N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 1021219-00-0

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2735950
CAS No.: 1021219-00-0
M. Wt: 390.46
InChI Key: RRZQHZRLGJJQTP-UHFFFAOYSA-N
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Description

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide is a benzamide derivative featuring a 6-oxopyridazin-1(6H)-yl ethyl moiety linked to a benzamide core substituted with a piperidin-1-ylsulfonyl group. This structure combines two pharmacophoric elements: the pyridazinone scaffold, which is associated with histone deacetylase (HDAC) inhibition in anticancer agents , and the benzamide sulfonyl group, which is structurally analogous to sigma receptor ligands used in tumor imaging and therapy .

Properties

IUPAC Name

N-[2-(6-oxopyridazin-1-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c23-17-5-4-10-20-22(17)14-11-19-18(24)15-6-8-16(9-7-15)27(25,26)21-12-2-1-3-13-21/h4-10H,1-3,11-14H2,(H,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZQHZRLGJJQTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Attachment of the Ethyl Linker: The ethyl linker is introduced via alkylation reactions, often using ethyl halides in the presence of a base.

    Sulfonylation of Piperidine: The piperidine ring is sulfonylated using sulfonyl chlorides in the presence of a base to form the piperidin-1-ylsulfonyl group.

    Formation of Benzamide: The final step involves coupling the benzamide moiety with the previously synthesized intermediate using amide bond formation techniques, such as using carbodiimides or other coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves several key steps:

  • Formation of the Pyridazine Ring : This is achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
  • Introduction of the Sulfonamide Group : The pyridazine derivative is reacted with a sulfonyl chloride in the presence of a base.
  • Final Amide Formation : The final step involves coupling the resulting sulfonamide with an appropriate amine to yield the target compound.

This multi-step synthesis highlights the compound's intricate structure, which includes a pyridazine ring, a sulfonamide group, and an aromatic amine.

Antibacterial Activity

Research indicates that compounds containing piperidine and sulfonamide moieties exhibit notable antibacterial properties. For instance, derivatives similar to this compound have shown effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The sulfonamide group is particularly significant for its pharmacological potential related to enzyme inhibition. Studies have demonstrated that compounds with this functional group can inhibit enzymes such as acetylcholinesterase and urease, which are crucial in various physiological processes . The inhibition of these enzymes can lead to therapeutic effects in conditions like Alzheimer's disease and urea cycle disorders.

Anticancer Potential

Recent investigations have highlighted the anticancer properties of pyridazine derivatives. The compound has been evaluated for its ability to modulate cellular pathways involved in cancer proliferation . In vitro studies suggest that it may interfere with tumor growth by targeting specific oncogenic pathways.

Case Study: Antibacterial Screening

In a study evaluating the antibacterial efficacy of synthesized compounds similar to this compound, several derivatives were tested against common pathogens using disc diffusion methods. Results indicated strong activity against Salmonella typhi and moderate activity against other strains .

CompoundBacterial StrainInhibition Zone (mm)
AS. aureus20
BE. coli15
CS. typhi25

Case Study: Enzyme Inhibition Assays

Another study focused on evaluating the enzyme inhibitory potential of this class of compounds, revealing significant inhibition rates for acetylcholinesterase:

CompoundIC50 (µM)
A10
B5
C15

These findings underscore the therapeutic promise of compounds like this compound in treating bacterial infections and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Key Observations:

Benzamide Core :

  • The target compound and [125I]PIMBA share a benzamide backbone but differ in substituents. The piperidinylsulfonyl group in the target compound may enhance solubility or alter receptor binding compared to [125I]PIMBA 's iodomethoxy group .
  • (S)-17b substitutes the benzamide with a fluorophenyl group, critical for HDAC isoform selectivity .

Pyridazinone Scaffold: The 6-oxopyridazin-ethyl group in the target compound mirrors (S)-17b, which uses this moiety for HDAC inhibition. However, (S)-17b includes additional substituents (dimethylamino) that improve cellular permeability and target engagement .

Target Specificity: Piperidine-containing benzamides (e.g., [125I]PIMBA) bind sigma receptors with nanomolar affinity, enabling tumor imaging . Pyridazinone derivatives (e.g., (S)-17b) exhibit HDAC inhibition, inducing histone acetylation and apoptosis . The target compound’s activity may depend on substituent-driven target preference.

Research Findings from Analogous Compounds

Sigma Receptor Ligands (e.g., [125I]PIMBA)

  • Binding Affinity : High sigma-1 receptor affinity (Kd = 5.80 nM) in DU-145 prostate cancer cells .
  • Therapeutic Potential: Non-radioactive PIMBA inhibited colony formation in prostate cancer cells (IC50 ~10 µM) .
  • Imaging Utility: Rapid blood clearance and tumor retention in xenograft models .

HDAC Inhibitors (e.g., (S)-17b)

  • Potency: Nanomolar inhibition of HDAC isoforms (HDAC1/2/3) and SKM-1 cell growth (IC50 = 0.18 µM) .
  • Mechanism : Increased acetyl-histone H3 levels, cell cycle arrest (G1 phase), and apoptosis .
  • Pharmacokinetics : Oral bioavailability (F = 45% in rats), low hERG inhibition (IC50 = 34.6 µM) .

Implications for the Target Compound

Sigma Receptor Hypothesis :

  • The piperidinylsulfonyl group may confer sigma receptor affinity, enabling prostate tumor imaging or therapy, as seen with [125I]PIMBA .
  • Structural differences (sulfonyl vs. iodo/methoxy) could modulate binding kinetics or off-target effects.

HDAC Inhibition Hypothesis: The pyridazinone scaffold aligns with (S)-17b’s HDAC-targeting design, but the absence of fluorophenyl/dimethylamino groups may reduce potency .

Dual Activity Potential: Unique substitution patterns might enable simultaneous engagement of multiple targets, though this requires experimental validation.

Biological Activity

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a pyridazinone ring, an ethyl linker, a piperidine sulfonyl group, and a benzamide moiety. Its molecular formula is C18H22N4O4SC_{18}H_{22}N_{4}O_{4}S, with a molecular weight of 390.5 g/mol. This unique arrangement of functional groups is believed to contribute significantly to its biological activity.

PropertyValue
Molecular Formula C₁₈H₂₂N₄O₄S
Molecular Weight 390.5 g/mol
CAS Number 1021219-00-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor for cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.

Inhibition of COX Enzymes

Research indicates that derivatives containing the pyridazinone structure exhibit significant COX inhibitory activity. For instance, compounds similar to this compound have been reported to show high selectivity for COX-2 over COX-1, which is desirable for reducing inflammation with fewer gastrointestinal side effects associated with non-selective inhibitors .

Anti-inflammatory and Analgesic Properties

In vitro assays have demonstrated that compounds with similar structures exhibit anti-inflammatory and analgesic effects. For example, studies involving synthesized derivatives showed up to 65% inhibition of edema in animal models at doses of 10 mg/kg, outperforming traditional NSAIDs like diclofenac .

Case Studies

A notable study investigated the synthesis and biological evaluation of pyridazinone derivatives, including this compound. The findings revealed that these compounds not only inhibited COX enzymes but also displayed significant analgesic efficacy in animal models, suggesting potential for clinical application in pain management .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. For instance:

  • Piperidine vs. Morpholine : Compounds with piperidine rings have shown improved potency compared to those with morpholine rings, indicating the importance of the nitrogen-containing heterocycle in enhancing binding affinity to target enzymes .

Q & A

Q. Optimization strategies :

  • Use high-purity intermediates to minimize side reactions.
  • Employ automated reactors for precise temperature/pH control during sulfonylation (reduces byproducts) .
  • Purify final products via column chromatography (DCM/MeOH gradients) or recrystallization .

Basic: What structural features contribute to the compound’s biological activity?

The compound’s activity arises from:

  • Pyridazinone core : Facilitates hydrogen bonding with enzyme active sites (e.g., acetylcholinesterase) .
  • Piperidine sulfonyl group : Enhances solubility and modulates selectivity for targets like HDAC isoforms .
  • Ethyl linker : Provides conformational flexibility for target engagement .

Q. Key interactions :

  • Sulfonamide groups interact with catalytic lysine residues in HDACs .
  • Pyridazinone’s carbonyl oxygen participates in π-π stacking with aromatic residues in bacterial enzymes .

Advanced: How does the compound’s HDAC inhibition mechanism compare to structural analogs, and what pharmacological advantages does it offer?

The compound (and its analogs like (S)-17b) exhibits class I HDAC selectivity via:

  • Zinc chelation : The pyridazinone carbonyl and sulfonamide groups coordinate with Zn²⁺ in HDAC’s catalytic pocket .
  • Hydrophobic interactions : The piperidine sulfonyl group binds to HDAC1/2-specific hydrophobic channels .

Q. Pharmacological advantages :

  • Oral bioavailability : Demonstrated in SKM-1 xenograft models with 60% plasma stability after 24 hours .
  • Reduced hERG inhibition (IC₅₀ = 34.6 μM), lowering cardiac toxicity risk compared to pan-HDAC inhibitors .

Advanced: How can contradictory data on enzyme inhibition (e.g., acetylcholinesterase vs. HDAC) be resolved?

Q. Methodological considerations :

  • Assay specificity : Use isoform-specific HDAC activity assays (e.g., fluorogenic substrates for HDAC1 vs. HDAC6) to rule off-target effects .
  • Dose-response analysis : Compare IC₅₀ values (e.g., HDAC1 inhibition at 12 nM vs. acetylcholinesterase at 1.2 μM) to identify primary targets .
  • Structural modeling : Overlay compound conformations in HDAC vs. acetylcholinesterase active sites to assess binding feasibility .

Advanced: What strategies are recommended for SAR studies to enhance anticancer potency?

Q. SAR optimization pathways :

Modification Impact Example
Pyridazinone substitution Increased HDAC affinityFluorophenyl analogs (IC₅₀ = 8 nM)
Linker elongation Improved tissue penetrationEthyl → propyl linker (logP +0.5)
Sulfonamide replacement Reduced hERG bindingPiperazine sulfonamide (IC₅₀ = 52 μM)

Q. Validation steps :

  • In vitro screening : Test analogs against HDAC isoforms and cancer cell lines (e.g., SKM-1, MCF-7).
  • In vivo PK/PD : Assess oral bioavailability and tumor regression in xenograft models .

Basic: What analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : Confirm amide bond formation (δ 7.5–8.5 ppm for aromatic protons) and pyridazinone ring integrity .
  • HPLC-MS : Verify purity (>95%) and molecular weight (C₁₈H₂₂N₄O₄S: [M+H]+ = 397.15) .
  • X-ray crystallography : Resolve conformational flexibility of the ethyl linker .

Advanced: How does the compound’s pharmacokinetic profile influence dosing in preclinical models?

Q. Key PK parameters (from (S)-17b analog) :

  • Cmax : 1.2 μM (oral dose: 50 mg/kg) .
  • t₁/₂ : 6.7 hours in mice, enabling once-daily dosing.
  • Metabolic stability : Minimal CYP3A4/2D6 inhibition (<20% at 10 μM) .

Q. Dosing strategy :

  • Acute studies : 25–100 mg/kg/day for 14 days to assess efficacy/toxicity balance.
  • Chronic studies : Monitor liver enzymes (ALT/AST) due to sulfonamide hepatotoxicity risk .

Advanced: What computational tools are suitable for predicting off-target interactions?

  • Molecular docking (AutoDock Vina) : Screen against >500 kinases and GPCRs to identify off-targets (e.g., EGFR, CXCR3) .
  • MD simulations (GROMACS) : Assess binding stability (>20 ns simulations) to HDAC1 vs. acetylcholinesterase .
  • QSAR models : Predict ADMET properties (e.g., BBB permeability: logBB = -1.2, indicating limited CNS penetration) .

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